molecular formula C15H18F3NO5 B4593099 ethyl 4-(4-ethoxyanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

ethyl 4-(4-ethoxyanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

Cat. No.: B4593099
M. Wt: 349.30 g/mol
InChI Key: ZJFJFMOBNYQRGF-UHFFFAOYSA-N
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Description

Ethyl 4-(4-ethoxyanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is a complex organic compound that features a trifluoromethyl group, an ethoxyaniline moiety, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-ethoxyanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate typically involves multiple steps:

    Formation of the Ethoxyaniline Intermediate: This step involves the reaction of 4-ethoxyaniline with appropriate reagents to introduce the ethoxy group.

    Introduction of the Trifluoromethyl Group: This can be achieved through various methods, including the use of trifluoromethylating agents.

    Formation of the Butanoate Ester: The final step involves esterification to form the butanoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-ethoxyanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(4-ethoxyanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-(4-ethoxyanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The ethoxyaniline moiety may participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(4-ethoxyanilino)-4-oxobutanoate: Similar structure but lacks the trifluoromethyl group.

    Ethyl 4-(4-methoxyanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

Ethyl 4-(4-ethoxyanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is unique due to the presence of both the trifluoromethyl group and the ethoxyaniline moiety. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-(4-ethoxyanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO5/c1-3-23-11-7-5-10(6-8-11)19-12(20)9-14(22,15(16,17)18)13(21)24-4-2/h5-8,22H,3-4,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFJFMOBNYQRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC(C(=O)OCC)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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